

Application Note: Cryo-TEM Imaging of DSPC Liposomes for Pharmaceutical Applications

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Compound of Interest		
Compound Name:	18:0 DAP	
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Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a highly saturated phospholipid commonly used in the formulation of liposomes for drug delivery applications. Its high phase transition temperature (Tc) of approximately 55°C imparts rigidity and stability to the liposomal bilayer. Cryogenic transmission electron microscopy (cryo-TEM) is an indispensable tool for the characterization of DSPC liposomes, providing high-resolution images of their native, hydrated state.[1][2] This allows for the accurate determination of critical quality attributes such as size, morphology, lamellarity, and the state of encapsulated cargo, which directly impact the in vivo performance of liposomal drug products.[3][4]

Key Applications

Cryo-TEM imaging of DSPC liposomes is crucial for:

- Morphological Assessment: Visualizing the size, shape, and lamellarity (unilamellar, multilamellar, or multivesicular) of the liposomes.[3][5] The morphology of DSPC liposomes can be influenced by factors such as the presence of other lipids like cholesterol and the temperature during preparation.[6][7]
- Formulation Optimization: Evaluating the effects of different lipid compositions, drug loading, and manufacturing processes on the final liposome structure.[8]



- Stability Studies: Assessing the structural integrity of liposomes over time and under various storage conditions.
- Quality Control: Ensuring batch-to-batch consistency in liposome production.[9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and characterization of DSPC liposomes.



Parameter	Typical Value/Range	Significance	Reference
DSPC Phase Transition Temp. (Tc)	~55°C	Hydration and extrusion should be performed above this temperature to ensure the lipid bilayer is in a fluid state for proper vesicle formation.	[6]
Hydration/Extrusion Temperature	60-65°C	Ensures the formation of spherical vesicles. [6]	[6]
Liposome Storage Temperature	4°C	Prevents aggregation and degradation. Freezing without cryoprotectants should be avoided.	[6]
Polydispersity Index (PDI)	< 0.2	Indicates a uniform and monodisperse liposome population.	[6]
Zeta Potential (with charged lipids)	> +/-20 mV	Indicates colloidal stability due to electrostatic repulsion.	[6]
Electron Dose for Imaging	< 20 electrons/Ų	Minimizes radiation damage to the liposome sample during cryo-TEM imaging.	[6]
Liposome Concentration for Gridding	0.1-1.0 mg/mL	A starting concentration range to achieve optimal particle density on the cryo-TEM grid.	[6]



Experimental Protocols Protocol 1: DSPC Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar DSPC liposomes.

Materials:

- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Other lipids as required (e.g., cholesterol, DSPE-PEG)
- Chloroform or other suitable organic solvent
- Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Mini-extruder
- Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation: a. Dissolve DSPC and any other lipid components in chloroform in a round-bottom flask.[6] b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under vacuum at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask.[6] d. Dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[6]
- Hydration: a. Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).[6] b. Add the pre-heated buffer to the flask containing the lipid film. c. Agitate the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs).[6]



Extrusion (Size Reduction): a. Assemble the mini-extruder with a polycarbonate membrane
of the desired pore size. b. Pre-heat the extruder to the same temperature as the hydration
buffer (60-65°C).[6] c. Pass the MLV suspension through the membrane multiple times (e.g.,
15-21 passes) to produce large unilamellar vesicles (LUVs) with a more uniform size
distribution.[6]

Protocol 2: Cryo-TEM Grid Preparation (Vitrification)

This protocol outlines the steps for preparing a vitrified sample of DSPC liposomes for cryo-TEM imaging.

Materials:

- DSPC liposome suspension
- Holey carbon TEM grids
- · Glow discharger
- Vitrification robot (e.g., Vitrobot)
- Filter paper
- · Liquid ethane
- Liquid nitrogen

Procedure:

- Grid Preparation: Glow discharge the holey carbon TEM grid to render the surface hydrophilic, which improves sample spreading.[6]
- Sample Application: In a controlled environment with set temperature and humidity (e.g., within a vitrification robot), apply 3-4 μL of the DSPC liposome suspension to the grid.[6]
- Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the suspension spanning the holes of the carbon grid. The blotting time and force are critical parameters that need to be optimized.[6]

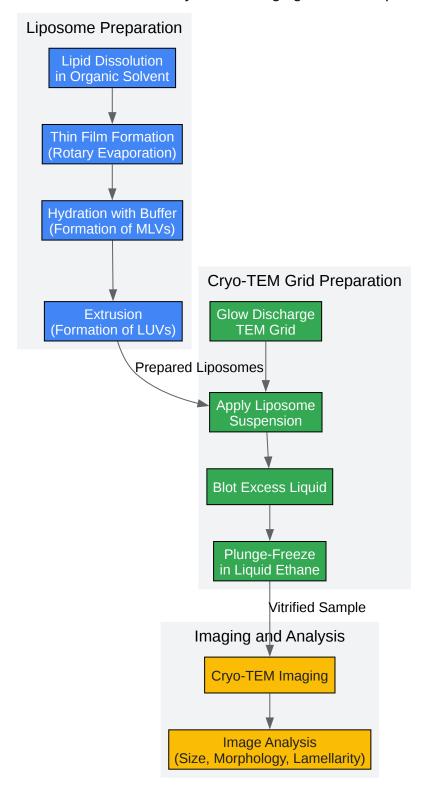


- Plunging: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the thin film, trapping the liposomes in a near-native, hydrated state without the formation of damaging ice crystals.[6]
- Storage: Store the vitrified grids in liquid nitrogen until imaging.

Mandatory Visualizations



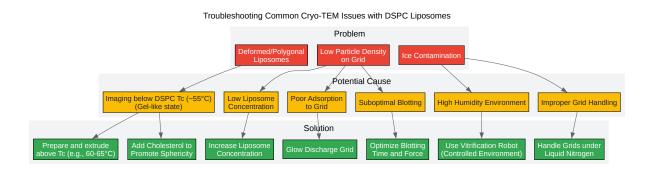
Experimental Workflow for Cryo-TEM Imaging of DSPC Liposomes



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Caption: Workflow for DSPC liposome preparation and cryo-TEM analysis.





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Caption: Troubleshooting guide for common cryo-TEM imaging issues.

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